Amoxicillin open ring

Catalog No.
S851132
CAS No.
42947-63-7
M.F
C16H21N3O6S
M. Wt
383.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amoxicillin open ring

CAS Number

42947-63-7

Product Name

Amoxicillin open ring

IUPAC Name

(4S)-2-[[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-carboxymethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

Molecular Formula

C16H21N3O6S

Molecular Weight

383.4 g/mol

InChI

InChI=1S/C16H21N3O6S/c1-16(2)11(15(24)25)19-13(26-16)10(14(22)23)18-12(21)9(17)7-3-5-8(20)6-4-7/h3-6,9-11,13,19-20H,17H2,1-2H3,(H,18,21)(H,22,23)(H,24,25)/t9-,10?,11+,13?/m1/s1

InChI Key

LHHKJQFIKHAUIA-JJOYANBFSA-N

SMILES

CC1(C(NC(S1)C(C(=O)O)NC(=O)C(C2=CC=C(C=C2)O)N)C(=O)O)C

Canonical SMILES

CC1(C(NC(S1)C(C(=O)O)NC(=O)C(C2=CC=C(C=C2)O)N)C(=O)O)C

Isomeric SMILES

CC1([C@@H](NC(S1)C(C(=O)O)NC(=O)[C@@H](C2=CC=C(C=C2)O)N)C(=O)O)C

Antibacterial Studies and Resistance Mechanisms

Amoxicillin open ring serves as a valuable tool for studying bacterial resistance to beta-lactam antibiotics, a class that includes amoxicillin. Researchers can utilize APA to investigate how bacteria develop mechanisms to inactivate the antibiotic. By comparing the binding affinity of intact amoxicillin versus APA to specific bacterial enzymes, scientists can gain insights into the role of the beta-lactam ring (the ring that opens in APA) in antibiotic action [].

Additionally, APA can be used to identify novel resistance mechanisms. By exposing bacteria to APA and selecting for resistant strains, researchers can isolate and analyze the mutations that enable bacteria to evade the effects of the open ring form. This information can then be used to understand how similar mutations might affect the efficacy of intact amoxicillin [].

Amoxicillin open ring is a chemical compound with the molecular formula C₁₆H₂₁N₃O₆S. It is a derivative of amoxicillin, a widely used antibiotic that belongs to the class of beta-lactam antibiotics. The open ring structure of this compound differs from the traditional beta-lactam structure, which is characterized by a cyclic lactam. This modification can influence its chemical properties and biological activities, making it an interesting subject of study in medicinal chemistry and pharmacology .

The chemical reactivity of amoxicillin open ring primarily involves nucleophilic attacks at the beta-lactam carbonyl group, leading to hydrolysis and the formation of various degradation products. The open-ring form can also undergo reactions typical for amines and carboxylic acids, such as acylation and amidation. These reactions are essential for understanding the stability and degradation pathways of this compound in biological systems .

The synthesis of amoxicillin open ring can be achieved through several methods, often involving the modification of existing penicillin derivatives. One common approach includes the hydrolysis of amoxicillin under specific conditions to yield the open-ring form. Other synthetic routes may involve chemical transformations such as decarboxylation or dimerization processes that alter the original amoxicillin structure .

Amoxicillin open ring has potential applications in drug development and research. Its unique structural properties can be explored for designing new antibiotics or derivatives with improved efficacy or reduced resistance profiles. Additionally, it serves as a model compound in studies investigating the stability and behavior of beta-lactam antibiotics under various conditions .

Interaction studies involving amoxicillin open ring focus on its binding affinity to various biological targets, particularly penicillin-binding proteins. These studies help elucidate its pharmacokinetic properties and potential interactions with other drugs or compounds. Understanding these interactions is crucial for assessing the therapeutic efficacy and safety profile of this compound in clinical settings .

Amoxicillin open ring shares similarities with several other beta-lactam antibiotics and related compounds. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
AmoxicillinBeta-lactamStandard antibiotic; widely used for bacterial infections.
AmpicillinBeta-lactamSimilar spectrum but less effective against resistant strains compared to amoxicillin.
Penicillin GBeta-lactamFirst antibiotic discovered; limited spectrum compared to newer derivatives.
CloxacillinBeta-lactamResistant to certain beta-lactamases; used for staphylococcal infections.
CephalexinCephalosporinBroader spectrum; effective against both gram-positive and gram-negative bacteria.

Amoxicillin open ring's uniqueness lies in its altered structure, which may influence its biological activity and stability compared to these similar compounds . This alteration provides avenues for further research into antibiotic development and resistance mechanisms.

XLogP3

-4.6

UNII

7G1K6Y4E0U

Wikipedia

Amoxicillin open ring

Dates

Modify: 2023-08-16

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